(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
Description
The compound “(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone” features a hybrid structure combining a 1,2,3-triazole moiety linked to a 4-ethylphenyl group and a 3,6-dihydropyridine ring conjugated via a methanone bridge.
Properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-2-17-8-10-20(11-9-17)26-16-21(23-24-26)22(27)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h3-12,16H,2,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVDBBRPYVCESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a hybrid molecule that combines the structural features of triazoles and dihydropyridines. This unique combination has garnered interest due to its potential biological activities, particularly in the fields of oncology and psychiatry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring followed by the introduction of the dihydropyridine moiety. The synthetic route often employs traditional coupling reactions and cyclization techniques to achieve the desired structure.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit a wide range of biological activities, including antitumor , antidepressant , and anti-inflammatory properties. The specific compound has been evaluated for its antiproliferative effects against various cancer cell lines and its potential as an antidepressant.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazoles show significant antiproliferative activity against several cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- SGC-7901 (gastric cancer)
In one study, a closely related compound exhibited an IC50 value of 4.07 µM against HeLa cells, indicating strong inhibitory activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) . The selectivity index for these compounds suggests a favorable therapeutic window, with normal cells showing significantly higher tolerance levels.
The mechanism by which these compounds exert their antitumor effects includes the induction of apoptosis. Specifically, they increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 , leading to enhanced apoptotic signaling pathways .
Antidepressant Activity
In addition to its antitumor properties, the compound has also been investigated for its antidepressant-like effects. A recent study highlighted its efficacy in modulating serotonergic systems involved in major depressive disorder (MDD). The hybrid structure shows promise as it interacts with neurotransmitter systems that are crucial for mood regulation .
Data Summary
| Biological Activity | Cell Line/Model | IC50/Effect | Reference |
|---|---|---|---|
| Antitumor | HeLa | 4.07 µM | |
| Antidepressant | Animal Model | Significant effect on behavior |
Case Studies
- Antitumor Efficacy : A study assessed various substituted triazole derivatives against HeLa cells, noting that compounds with specific substitutions exhibited enhanced antiproliferative activity compared to non-substituted analogs. This suggests that structural modifications can significantly impact biological activity.
- Antidepressant Effects : In animal models, compounds similar to the one discussed showed improved behavioral outcomes in tests for depression-like symptoms, indicating potential for further development as antidepressants.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Differences
Triazole Substitution Patterns
- Target Compound: Contains a 1,2,3-triazole core, typically associated with "click chemistry" applications due to its regioselective synthesis .
- Compound : Features a 1,2,4-triazole core with a phenylsulfonyl group and 2,4-difluorophenyl substituents. The 1,2,4-triazole is more electron-deficient, which could alter reactivity or binding interactions compared to 1,2,3-triazoles .
- Compound : Incorporates a 1,2,4-triazole linked to a pyrimidine-piperazine system and a trifluoromethylphenyl group. The trifluoromethyl group likely improves metabolic stability and bioavailability .
Heterocyclic Backbone Variations
Physicochemical and Hypothetical Bioactivity
A comparative analysis of key properties is outlined below (Table 1).
Table 1: Structural and Hypothetical Property Comparison
*Calculated based on molecular formula.
- Lipophilicity : The 4-ethylphenyl group in the target compound may confer higher logP values compared to ’s polar sulfonyl group.
- Electron Effects : The dihydropyridine’s partial unsaturation could enhance π-π stacking interactions relative to ’s saturated piperazine.
- Bioactivity: Fluorinated analogs () are often prioritized in drug discovery for improved pharmacokinetics, whereas the target compound’s non-fluorinated structure may require optimization for bioavailability.
Research Findings and Implications
- These tools enable precise determination of bond lengths and angles, critical for SAR studies .
- Synthetic Challenges : The target compound’s dihydropyridine linkage may introduce steric hindrance, complicating regioselective functionalization compared to simpler triazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
